3-(2-iodoethyl)-3-methyl-3H-diazirine

Catalog No.
S3679910
CAS No.
1002754-71-3
M.F
C4H7IN2
M. Wt
210.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-iodoethyl)-3-methyl-3H-diazirine

CAS Number

1002754-71-3

Product Name

3-(2-iodoethyl)-3-methyl-3H-diazirine

IUPAC Name

3-(2-iodoethyl)-3-methyldiazirine

Molecular Formula

C4H7IN2

Molecular Weight

210.02 g/mol

InChI

InChI=1S/C4H7IN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3

InChI Key

RVPRDPWXYBAEHO-UHFFFAOYSA-N

SMILES

CC1(N=N1)CCI

Canonical SMILES

CC1(N=N1)CCI

3-(2-Iodoethyl)-3-methyl-3H-diazirine is a small organic compound with the molecular formula C₄H₇IN₂ and a molecular weight of 210.02 g/mol. This compound features a diazirine functional group, which is crucial for its application as a photo-crosslinking agent in chemical biology and biochemistry research. The presence of an iodine atom enhances its utility as a radiolabel, enabling researchers to track interactions with biomolecules such as proteins and nucleic acids . The compound's structure includes both ethyl and methyl groups, contributing to its chemical stability and reactivity.

As mentioned earlier, the primary mechanism of action likely involves the diazirine ring. Upon UV light exposure, the diazirine rearranges, forming a reactive carbene intermediate. This intermediate can insert itself into C-H bonds of biomolecules in close proximity, leading to covalent crosslinking. This property allows researchers to study protein-ligand interactions by attaching the molecule to a ligand and inducing crosslinking with the target protein upon light activation []. The mechanism for the potential use of the iodine atom is unclear but might involve radiolabeling for tracking purposes.

  • Handle with care due to the unknown toxicity profile.
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling.
  • Work in a well-ventilated fume hood due to potential volatile organic compounds.
  • Store in a cool, dark place to minimize decomposition from light exposure.
  • Dispose of according to institutional guidelines for potentially hazardous chemicals.

3-(2-Iodoethyl)-3-methyl-3H-diazirine (CAS: 1002754-71-3) is a small organic molecule finding applications in the field of chemical biology research. Its primary function lies in its ability to covalently link biomolecules upon exposure to ultraviolet (UV) light, making it a valuable tool for studying protein-protein interactions and protein-ligand interactions [].

Mechanism of Action

The key functional group within 3-(2-iodoethyl)-3-methyl-3H-diazirine responsible for its photocrosslinking ability is the diazirine ring. When exposed to UV light, this ring undergoes a rearrangement reaction, generating a highly reactive carbene intermediate []. This short-lived carbene can then insert itself into nearby covalent bonds within biomolecules, forming a stable covalent linkage.

The strategic incorporation of 3-(2-iodoethyl)-3-methyl-3H-diazirine into a biomolecule of interest, such as a protein or a ligand, allows researchers to trigger crosslinking with interacting partner molecules upon UV irradiation. This technique provides a snapshot of the interacting biomolecules at a specific point in time, offering insights into protein-protein interactions and protein-ligand binding events [].

Advantages of 3-(2-Iodoethyl)-3-methyl-3H-diazirine

Several advantages make 3-(2-iodoethyl)-3-methyl-3H-diazirine a popular choice for photocrosslinking experiments:

  • High reactivity: The diazirine group exhibits exceptional reactivity towards neighboring molecules upon UV activation [].
  • Spatial selectivity: The short lifespan of the carbene intermediate limits crosslinking primarily to molecules in close proximity to the diazirine moiety, providing information on specific interaction sites [].
  • Biocompatibility: 3-(2-Iodoethyl)-3-methyl-3H-diazirine demonstrates minimal disruption to biological systems, allowing for the study of biomolecules within their native environment [].

The primary reaction involving 3-(2-iodoethyl)-3-methyl-3H-diazirine is its photolysis upon exposure to ultraviolet light. This process generates a highly reactive carbene intermediate, which can insert into various chemical bonds (C-H, N-H, O-H) in nearby molecules, leading to covalent crosslinking . The carbene's short-lived nature (on the order of tens of nanoseconds) allows for rapid reactions, making it suitable for mapping protein structures and studying molecular interactions .

3-(2-Iodoethyl)-3-methyl-3H-diazirine exhibits significant biological activity primarily through its ability to crosslink biomolecules upon UV irradiation. This characteristic is leveraged in studies involving protein-protein interactions, protein-DNA interactions, and the mapping of accessible surface areas on proteins . The incorporation of this compound into biological systems facilitates the investigation of complex molecular dynamics and can aid in the refinement of protein structures.

The synthesis of 3-(2-iodoethyl)-3-methyl-3H-diazirine typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with the preparation of an appropriate diazirine precursor.
  • Reagents: Key reagents include triphenylphosphine and iodine, which are used to facilitate the conversion of starting materials into the desired diazirine compound.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often involving solvents like dichloromethane and requiring specific temperatures to ensure optimal yield .

For example, one method involves dissolving triphenylphosphine in cold dichloromethane, adding iodine and imidazole, followed by the diazirine precursor. After stirring overnight, extraction and purification steps yield the final product .

The primary applications of 3-(2-iodoethyl)-3-methyl-3H-diazirine include:

  • Chemical Biology: Used as a photo-crosslinking agent to study protein interactions.
  • Bioconjugation: Facilitates the attachment of biomolecules for various assays.
  • Mass Spectrometry: Assists in mapping protein structures by providing insights into amino acid accessibility and interaction dynamics .

Interaction studies utilizing 3-(2-iodoethyl)-3-methyl-3H-diazirine focus on its ability to form covalent bonds with target biomolecules upon UV irradiation. These studies often involve:

  • Mapping Protein Interactions: By analyzing mass shifts before and after irradiation, researchers can infer details about protein structure and dynamics.
  • Quantitative Analysis: Understanding amino acid reactivity helps normalize incorporation data for more accurate modeling of protein interactions .

Several compounds share structural similarities with 3-(2-iodoethyl)-3-methyl-3H-diazirine, including:

Compound NameCAS NumberKey Features
3-(2-Bromoethyl)-3-methyl-3H-diazirine29205-50-3Similar structure with bromine instead of iodine
2-(3-Methyl-3H-diazirin-3-yl)-ethanol1002754-71-3Contains hydroxyl group; used in similar applications
4-(2-Iodoethyl)-4-methyl-4H-diazirineNot providedAnother variant with a different substitution pattern

These compounds are unique in their halogen substituents (iodine vs. bromine) or additional functional groups (like hydroxyl), impacting their reactivity and applications in biological research.

XLogP3

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Dates

Last modified: 08-20-2023

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